1-[(4-chlorophenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
CAS No.: 571150-67-9
Cat. No.: VC6125157
Molecular Formula: C14H11ClN2O2S
Molecular Weight: 306.76
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 571150-67-9 |
|---|---|
| Molecular Formula | C14H11ClN2O2S |
| Molecular Weight | 306.76 |
| IUPAC Name | 1-[(4-chlorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C14H11ClN2O2S/c1-8-11-6-12(14(18)19)20-13(11)17(16-8)7-9-2-4-10(15)5-3-9/h2-6H,7H2,1H3,(H,18,19) |
| Standard InChI Key | CBYFTRBPUXVCOQ-UHFFFAOYSA-N |
| SMILES | CC1=NN(C2=C1C=C(S2)C(=O)O)CC3=CC=C(C=C3)Cl |
Introduction
Chemical Identity and Structural Features
1-[(4-Chlorophenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (CAS: 571150-67-9) belongs to the thieno[2,3-c]pyrazole class, characterized by a fused thiophene-pyrazole ring system. Its molecular formula is C₁₄H₁₁ClN₂O₂S, with a molar mass of 306.76 g/mol. The IUPAC name reflects its substituents: a 4-chlorobenzyl group at position 1, a methyl group at position 3, and a carboxylic acid at position 5 of the thieno-pyrazole skeleton.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 571150-67-9 |
| Molecular Formula | C₁₄H₁₁ClN₂O₂S |
| Molecular Weight | 306.76 g/mol |
| IUPAC Name | 1-[(4-Chlorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxylic acid |
| SMILES | CC1=NN(C2=C1C=C(S2)C(=O)O)CC3=CC=C(C=C3)Cl |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, methanol) |
The compound’s structure is stabilized by intramolecular interactions, including hydrogen bonding between the carboxylic acid and adjacent heteroatoms. X-ray crystallography of analogous thieno-pyrazoles reveals planar fused-ring systems with dihedral angles <10° between aromatic planes, suggesting similar rigidity in this derivative .
Synthesis and Optimization
The synthesis involves a multi-step strategy to construct the thieno-pyrazole core and introduce substituents (Figure 1). Key steps include:
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Formation of Thieno-Pyrazole Core: Cyclocondensation of 3-aminothiophene-2-carboxylate derivatives with hydrazine derivatives under reflux conditions.
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N-Alkylation: Introduction of the 4-chlorobenzyl group via alkylation using 4-chlorobenzyl bromide in the presence of a base (e.g., K₂CO₃).
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Carboxylic Acid Functionalization: Hydrolysis of ester intermediates using aqueous NaOH or HCl to yield the free carboxylic acid.
Table 2: Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Ethanol, reflux, 12 h | 65–70 |
| 2 | K₂CO₃, DMF, 80°C, 6 h | 75–80 |
| 3 | 2M NaOH, THF/H₂O, rt, 4 h | 85–90 |
Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Analytical validation by ¹H NMR (δ 2.45 ppm, singlet for CH₃; δ 5.30 ppm, singlet for CH₂), ¹³C NMR (δ 172.1 ppm for COOH), and HPLC (purity >98%) confirms structural integrity.
Spectroscopic Characterization
Spectroscopic data align with the proposed structure:
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IR Spectroscopy: Peaks at 1680 cm⁻¹ (C=O stretch), 2550 cm⁻¹ (S-H stretch, thiophene), and 3200 cm⁻¹ (O-H, carboxylic acid).
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Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 307.1, with fragmentation patterns consistent with loss of CO₂ (44 Da) and Cl (35.5 Da).
Physicochemical and Pharmacokinetic Properties
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Solubility: Moderate solubility in DMSO (15 mg/mL) and methanol (8 mg/mL), suitable for in vitro assays.
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Lipophilicity: Calculated logP = 2.1, indicating favorable membrane permeability.
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Stability: Stable at room temperature for >6 months; degrades under strong acidic/basic conditions.
Future Research Directions
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Mechanistic Studies: Elucidate interactions with antioxidant enzymes (e.g., SOD, catalase) and oncogenic targets (e.g., EGFR, PI3K).
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In Vivo Testing: Evaluate pharmacokinetics and toxicity in animal models.
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Formulation Development: Explore nanoencapsulation to enhance bioavailability.
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